N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide
Overview
Description
N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a phenylethylamino group attached to a benzamide core. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide typically involves the condensation of 3-chlorobenzoic acid with 3-nitro-4-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of ultrasonic irradiation to enhance the reaction rate and yield . The process may also involve the use of Lewis acidic ionic liquids immobilized on diatomite earth as a catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and eco-friendly catalysts has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzamide core .
Scientific Research Applications
N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide include other benzamide derivatives such as:
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(3-chlorophenyl)-4-[(2-phenylethyl)amino]benzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-(2-phenylethylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-17-7-4-8-18(14-17)24-21(26)16-9-10-19(20(13-16)25(27)28)23-12-11-15-5-2-1-3-6-15/h1-10,13-14,23H,11-12H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTUANWCNJUIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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